

Application Note: HPLC Method for Quantification of Oxytetracycline Calcium

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Compound of Interest		
Compound Name:	Oxytetracycline calcium	
Cat. No.:	B10787090	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reproducible isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **oxytetracycline calcium**. The protocol outlines the preparation of standard solutions, specifies the necessary HPLC conditions, and provides a clear workflow for generating a standard curve. This method is suitable for routine quality control analysis and research applications requiring accurate determination of oxytetracycline concentration. The linearity of the method is established across a defined concentration range, ensuring reliable quantification.

Materials and Reagents

- Chemicals:
 - Oxytetracycline reference standard (Hydrochloride or Calcium salt)
 - Methanol (HPLC Grade)[1][2]
 - Acetonitrile (HPLC Grade)[1][3]
 - Orthophosphoric Acid (Analytical Grade)[4]
 - Water, HPLC Grade or Milli-Q



• Equipment:

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis or Photodiode Array (PDA) detector.
- Analytical column: C18, 250 mm x 4.6 mm, 5 μm particle size
- Analytical balance (4-decimal place)
- Volumetric flasks (Class A: 10 mL, 50 mL, 100 mL)
- Pipettes (Class A)
- Syringe filters (0.45 μm)
- Ultrasonic bath for degassing mobile phase
- pH meter

Experimental Protocols

A mobile phase consisting of acetonitrile and water (pH adjusted with orthophosphoric acid) is effective for the separation of oxytetracycline.

- Aqueous Component: Prepare an aqueous solution containing 0.5% (v/v) orthophosphoric acid in HPLC-grade water.
- pH Adjustment: Adjust the pH of the aqueous solution to 3.5 using a sodium hydroxide solution if necessary.
- Final Composition: Mix acetonitrile and the pH 3.5 aqueous solution in a ratio of 20:80 (v/v).
- Degassing: Degas the final mobile phase mixture for at least 15 minutes in an ultrasonic bath before use to prevent air bubbles in the HPLC system.
- Primary Stock Solution (1000 μg/mL):
 - Accurately weigh approximately 10 mg of the oxytetracycline reference standard.

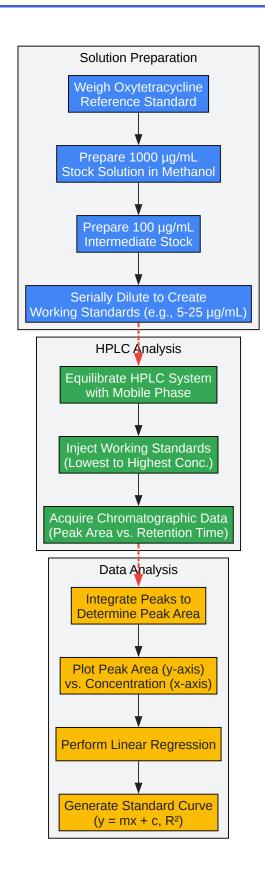


- Transfer the standard into a 10 mL volumetric flask.
- Dissolve and bring to volume with methanol. This solution should be stored in an amber flask at 4°C when not in use.
- Intermediate Stock Solution (100 μg/mL):
 - Pipette 5.0 mL of the 1000 μg/mL primary stock solution into a 50 mL volumetric flask.
 - Dilute to volume with the prepared mobile phase.
- Working Standard Solutions for Calibration Curve:
 - Prepare a series of working standard solutions by performing serial dilutions of the 100 μg/mL intermediate stock solution with the mobile phase. A suggested concentration range is 5-25 μg/mL. Other ranges such as 1-6 μg/mL or 10-80 μg/mL can also be utilized depending on the expected sample concentrations.

HPLC Analysis and Standard Curve Generation

The process begins with the preparation of standard solutions, followed by HPLC analysis and data processing to generate the standard curve.





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Caption: Workflow for creating an oxytetracycline HPLC standard curve.



- System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Injection Sequence: Inject a blank (mobile phase) first, followed by the working standard solutions in order of increasing concentration. It is recommended to inject each standard solution in triplicate.
- Data Acquisition: Record the chromatograms and integrate the peak corresponding to oxytetracycline to determine the peak area.
- Standard Curve Construction: Create a scatter plot of the average peak area (y-axis) against the corresponding concentration (x-axis).
- Linear Regression Analysis: Perform a linear regression analysis on the plotted data to
 obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R²
 value > 0.99 is typically considered acceptable, indicating good linearity.

Data Presentation

Parameter	Condition
HPLC System	Isocratic
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile : 0.5% H₃PO₄ in Water (pH 3.5) (20:80, v/v)
Flow Rate	1.0 mL/min
Detection	UV at 360 nm
Injection Volume	20 μL
Column Temperature	Ambient (25°C)
Run Time	Approximately 10 minutes



Standard Concentration (µg/mL)	Replicate 1 Peak Area	Replicate 2 Peak Area	Replicate 3 Peak Area	Average Peak Area
5.0	151,234	153,456	152,890	152,527
10.0	305,678	303,123	304,555	304,452
15.0	455,987	458,210	456,777	456,991
20.0	610,112	608,543	611,321	609,992
25.0	755,432	759,876	757,654	757,654

Note: Peak area values are illustrative and will vary by instrument.

System suitability tests are performed to ensure the HPLC system is operating correctly. This is typically done by performing multiple (e.g., six) injections of a single standard concentration.

Parameter	Acceptance Criteria	Typical Result
Tailing Factor (T)	T ≤ 2	1.1
Theoretical Plates (N)	N > 2000	>5000
% RSD of Peak Area	≤ 2.0%	<1.5%
% RSD of Retention Time	≤ 1.0%	<0.5%

Conclusion

The described HPLC method provides a simple, accurate, and reliable protocol for the quantitative determination of **oxytetracycline calcium**. The detailed steps for the preparation of standards and the generation of a calibration curve are suitable for implementation in a quality control or research laboratory setting. Adherence to this protocol, including system suitability checks, will ensure high-quality, reproducible results.



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